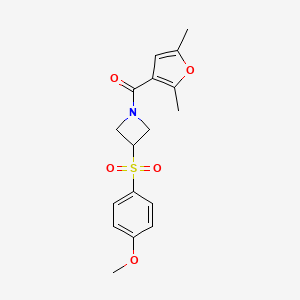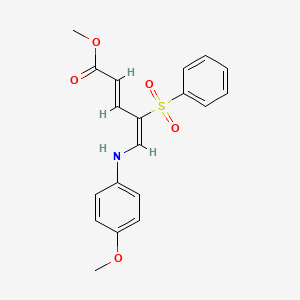
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EPP or EPPA, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its potential pharmacological properties.
作用機序
The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to act as a partial agonist of the CB2 receptor. This results in the modulation of immune responses and the reduction of inflammation and pain. N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have antioxidant and neuroprotective properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its high affinity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the potential use of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide in animal models of these diseases and to investigate its potential mechanisms of action. Another area of interest is the development of more efficient synthesis methods for N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide, which may increase its availability for scientific research. Finally, further studies are needed to investigate the potential side effects of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide and to determine its safety for use in humans.
合成法
The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 2-ethylphenylamine with 4-methoxyphenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl bromide to obtain the final product, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide. The overall yield of this synthesis method is around 50%.
科学的研究の応用
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent. It has been shown to have a high affinity for the cannabinoid receptor type 2 (CB2), which is involved in the modulation of immune responses and pain perception. N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-14-7-5-6-8-17(14)19-18(20)13(2)22-16-11-9-15(21-3)10-12-16/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUHGAPXPSLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenoxy-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2396205.png)
![methyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2396209.png)


![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)
![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2396215.png)


![5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2396221.png)
